4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics . The presence of tert-butyl and trifluoromethyl groups in this compound enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents: The tert-butyl and trifluoromethyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 4-tert-butyl-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Reduction: 4-tert-butyl-5-(trifluoromethyl)thiophene-2-methanol.
Substitution: 4-tert-butyl-5-(trifluoromethyl)-3-bromothiophene-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of organic semiconductors, OLEDs, and other electronic materials.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-butyl-5-methylthiophene-2-carbaldehyde: Similar structure but lacks the trifluoromethyl group.
4-tert-butyl-5-(trifluoromethyl)benzaldehyde: Similar functional groups but different core structure (benzene instead of thiophene).
Uniqueness
4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde is unique due to the presence of both tert-butyl and trifluoromethyl groups on the thiophene ring, which enhances its chemical stability and reactivity. This makes it a valuable compound for various applications in organic synthesis, material science, and medicinal chemistry .
Eigenschaften
Molekularformel |
C10H11F3OS |
---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
4-tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H11F3OS/c1-9(2,3)7-4-6(5-14)15-8(7)10(11,12)13/h4-5H,1-3H3 |
InChI-Schlüssel |
FJAJPKCFTYUBHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(SC(=C1)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.